1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone

Description

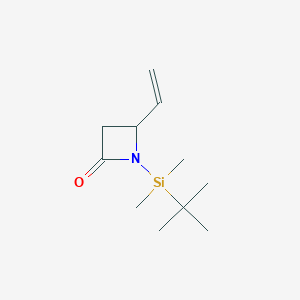

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a 4-vinyl-2-azetidinone core

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]-4-ethenylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOSi/c1-7-9-8-10(13)12(9)14(5,6)11(2,3)4/h7,9H,1,8H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIIKHCRDAGGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C(CC1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole. The reaction is carried out in solvents like acetonitrile or dimethylformamide (DMF) at temperatures ranging from 24°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone undergoes various chemical reactions, including:

Oxidation: Using reagents like KMnO4 or OsO4.

Reduction: Employing agents such as LiAlH4 or NaBH4.

Substitution: Reacting with nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous media or OsO4 in organic solvents.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Biology: Employed in the derivatization of biomolecules for analytical studies.

Medicine: Potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone primarily involves the stabilization of reactive intermediates through the steric hindrance provided by the TBDMS group. This steric protection prevents unwanted side reactions, allowing for selective transformations in multi-step syntheses .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl ethers: Less sterically hindered and more susceptible to hydrolysis.

Tert-butyldiphenylsilyl ethers: More sterically hindered but less commonly used.

Uniqueness

1-(t-Butyldimethylsilyl)-4-vinyl-2-azetidinone is unique due to its balance of steric protection and reactivity, making it a versatile reagent in organic synthesis. Its stability under various conditions and compatibility with a wide range of functional groups further enhance its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.